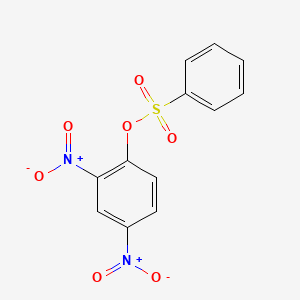

(2,4-Dinitrophenyl) benzenesulfonate

Description

Significance of Arylsulfonates in Organic Chemistry and Synthesis

Arylsulfonates are a significant class of organic compounds characterized by a sulfonate group (-SO3-) directly attached to an aryl ring. ontosight.ai Their importance in organic chemistry and synthesis is multifaceted, stemming from their versatile applications and unique chemical properties. ontosight.airesearchgate.net They are widely recognized as valuable synthetic intermediates, serving various roles in the construction of complex organic molecules. ontosight.airesearchgate.neteurjchem.com

One of the primary roles of arylsulfonates is as effective leaving groups in nucleophilic substitution reactions. The sulfonate group's stability and resistance to various reaction conditions also make them suitable as protecting groups for phenols. researchgate.net Furthermore, the ability to activate the C-O bond using transition metal catalysis makes arylsulfonates a valuable alternative to aryl halides in cross-coupling reactions. researchgate.net

The applications of arylsulfonates are diverse, spanning several industries. They are crucial intermediates in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents, as well as in the production of agrochemicals like herbicides, insecticides, and fungicides. ontosight.ai Additionally, they serve as precursors in the manufacturing of dyes and pigments and are used as surfactants in the textile and cosmetics industries. ontosight.ai The reactivity of arylsulfonates allows for regioselective cleavage of either the C–O or S–O bond, particularly in reactions with amines, providing a facile route to biologically significant compounds such as arylamines and arylsulfonamides. researchgate.neteurjchem.com

Overview of Current Research Directions on (2,4-Dinitrophenyl) benzenesulfonate (B1194179) and its Analogues

Current research on (2,4-Dinitrophenyl) benzenesulfonate and its related compounds primarily investigates their synthesis, reaction mechanisms, and structural properties. A significant area of focus has been the development of efficient and environmentally benign synthetic methods. For instance, facile methods for producing various substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates have been developed using an aqueous base with a water-miscible solvent, which avoids the formation of undesired pyridinium (B92312) salts that can occur in non-aqueous environments. mdpi.comnsf.gov

Kinetic studies on the nucleophilic substitution reactions of this compound and its derivatives are another active research area. These studies explore the effect of the amine's nature on reaction rates and mechanisms, providing insights into whether the reaction proceeds via S-O or C-O bond cleavage. eurjchem.comresearchgate.net For example, the reaction of 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) with nucleophiles like allylamine (B125299) has been shown to yield N-allyl-2,4-dinitroaniline as the major product, indicating a nucleophilic aromatic substitution (SNAr) pathway. researchgate.net

Structural characterization, particularly through single-crystal X-ray diffraction, is crucial for understanding the intermolecular interactions and packing of these compounds. eurjchem.commdpi.com Detailed crystallographic data provides precise measurements of bond lengths and angles, contributing to the broader understanding of sulfonate ester structures. eurjchem.com

Furthermore, the 2,4-dinitrobenzenesulfonyl (DNBS) group, which is structurally related to this compound, has been incorporated into functional materials. Research has shown that carbon dots functionalized with this group can be used for the detection and fluorescence imaging of biothiols. mdpi.com This highlights a growing interest in applying the unique reactivity of these compounds to the development of chemical probes and sensors. mdpi.com

Crystallographic Data for an Analogue Compound

The following table presents crystallographic data for 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753), an analogue of the title compound, providing insight into its solid-state structure. eurjchem.com

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄N₂O₇S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8773(10) |

| b (Å) | 8.9070(14) |

| c (Å) | 25.557(4) |

| β (°) | 93.0630(18) |

| Volume (ų) | 1563.3(4) |

| Z | 4 |

| T (K) | 173.15 |

| Dcalc (g/cm³) | 1.557 |

| S=O Bond Lengths (Å) | 1.4198(19), 1.4183(19) |

| S–O Bond Length (Å) | 1.6387(18) |

Synthesis Yields of this compound Analogues

This table summarizes the reaction conditions and yields for the synthesis of various this compound analogues, demonstrating a facile synthetic method. mdpi.com

| Benzenesulfonyl Chloride Derivative | Base | Solvent | Time (h) | Yield (%) |

| 2,4,6-trimethylbenzenesulfonyl chloride | K₂CO₃ (aq) | THF | 6 | 66 |

| 4-Methylbenzenesulfonyl chloride | NaOH (aq) | THF | 6 | 66 |

| 4'-fluorobiphenyl-4-sulfonyl chloride | K₂CO₃ (aq) | THF | 8 | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

970-88-7 |

|---|---|

Molecular Formula |

C12H8N2O7S |

Molecular Weight |

324.27 g/mol |

IUPAC Name |

(2,4-dinitrophenyl) benzenesulfonate |

InChI |

InChI=1S/C12H8N2O7S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21-22(19,20)10-4-2-1-3-5-10/h1-8H |

InChI Key |

OEMPBNBMDDYLPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

970-88-7 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 2,4 Dinitrophenyl Benzenesulfonate

Established Synthetic Pathways for (2,4-Dinitrophenyl) benzenesulfonate (B1194179) Derivatives

The primary and most reliable method for synthesizing arylsulfonates, including (2,4-Dinitrophenyl) benzenesulfonate, is through the nucleophilic substitution reaction involving a phenol (B47542) derivative and a sulfonyl chloride. mdpi.com

This pathway involves the reaction of 2,4-dinitrophenol (B41442) with a benzenesulfonyl chloride derivative. The reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and elimination of a chloride ion. The mechanism is believed to be analogous to nucleophilic substitution at a carbonyl group. eurjchem.com The high reactivity of the sulfonate ester functional group makes it a significant electrophile in further synthetic applications. mdpi.com

The efficiency and yield of the synthesis of this compound derivatives are highly dependent on the reaction conditions. Researchers have investigated various solvent systems, catalysts, and temperature controls to optimize the process. mdpi.com

The choice of solvent plays a critical role in the reaction. Dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) are common organic solvents used in these syntheses. mdpi.com For instance, the preparation of 2,4-Dinitrophenyl 4-methylbenzenesulfonate (B104242) has been successfully carried out in chilled dichloromethane. mdpi.com THF is another effective solvent, as demonstrated in the synthesis of various x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates where 2,4-dinitrophenol was dissolved in THF before the addition of other reagents. mdpi.com

A significant advancement in making the synthesis more environmentally benign is the use of aqueous media. A facile method involves the use of a water-miscible solvent in conjunction with an aqueous base, which supports a wide range of starting materials. nsf.gov

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards product formation. Both organic and inorganic bases have been utilized.

Organic bases like pyridine (B92270) and triethylamine (B128534) have been employed. However, the use of pyridine can lead to the formation of undesired pyridinium (B92312) salts, especially in non-aqueous environments, which can complicate product isolation. nsf.gov N,N-diisopropylethylamine has also been used as a base in dichloromethane. mdpi.com

Aqueous inorganic bases such as sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃) have proven to be effective and offer a more environmentally friendly alternative. mdpi.comnsf.gov For example, the synthesis of 2,4-Dinitrophenyl 4-methylbenzenesulfonate was achieved with a 66% yield using 1 M aqueous NaOH in THF. mdpi.com Similarly, 1.6 M aqueous K₂CO₃ has been used in THF for the synthesis of other derivatives. mdpi.com

Most reported syntheses of this compound derivatives are conducted at room temperature. mdpi.com However, in some cases, initial cooling of the reaction mixture, for instance in an ice bath, is employed, particularly when using reactive reagents. For certain reactions, maintaining an inert atmosphere, such as under nitrogen (N₂), is beneficial to prevent side reactions, especially when using sensitive reagents like N,N-diisopropylethylamine. mdpi.com

Investigation of Reaction Conditions and Reagents

Overcoming Synthetic Challenges and Yield Optimization

A primary challenge in the synthesis of this compound is the formation of byproducts, such as pyridinium salts when pyridine is used as a base in non-aqueous solvents. nsf.gov The insolubility of these salts can hinder the formation of the desired sulfonate ester. nsf.gov To circumvent this, a facile and environmentally conscious method has been developed using an aqueous base with a water-miscible solvent. nsf.gov

Yield optimization is a key focus of synthetic efforts. The choice of base and solvent system significantly impacts the yield. For example, the synthesis of 2,4-Dinitrophenyl 4-methylbenzenesulfonate using aqueous sodium hydroxide in THF resulted in a 66% yield after recrystallization. mdpi.com The table below summarizes the yields of various substituted (2,4-Dinitrophenyl) benzenesulfonates prepared using aqueous potassium carbonate in THF at room temperature. mdpi.com

| Compound | Substituent (X) | Yield (%) |

| 1b | H | 85 |

| 2b | CH₃ | 79 |

| 3b | F | 88 |

| Data derived from the synthesis of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates. mdpi.com |

This data indicates that high yields can be achieved under optimized, environmentally benign conditions. The purification of the crude product, often through recrystallization from solvents like ethanol, is a crucial step to obtain the final product in high purity. mdpi.com

Formation of Undesired Pyridinium Salts in Non-Aqueous Environments

Initial synthetic routes for compounds like 2,4-dinitrophenyl 4-methylbenzenesulfonate involved the reaction of a sulfonyl chloride with 2,4-dinitrophenol in the presence of pyridine and a non-aqueous solvent such as dichloromethane. mdpi.com However, this approach is often unsuccessful due to the formation of an undesired and insoluble pyridinium salt. mdpi.comnsf.gov

In this reaction, the pyridine acts as a base and reacts to form a pyridinium adduct of the target sulfonate ester. mdpi.com This salt is insoluble in common organic solvents like dichloromethane, causing it to precipitate out of the solution. mdpi.com The precipitation of this intermediate effectively halts the reaction, preventing the formation and isolation of the desired this compound product. mdpi.comnsf.gov For instance, the reaction between 4-methylbenzenesulfonyl chloride and 2,4-dinitrophenol in dichloromethane with pyridine leads to the production of the insoluble pyridine adduct of 2,4-dinitrophenyl 4-methylbenzenesulfonate, which manifests as a white precipitate. mdpi.com

The proposed mechanism involves the initial reaction of the sulfonyl chloride with 2,4-dinitrophenol, followed by the interaction with pyridine to form the stable, insoluble pyridinium salt, thereby inhibiting the desired product formation. mdpi.com

Development of Facile Methods for Product Formation (e.g., aqueous-assisted syntheses)

To circumvent the issues associated with pyridinium salt formation, more facile and effective methods have been developed. mdpi.comnsf.gov A significant improvement involves the use of an aqueous base in conjunction with a water-miscible organic solvent. mdpi.comnsf.gov This strategy is not only more efficient but also more environmentally benign, avoiding the use of chlorinated solvents. mdpi.comnsf.gov

In a typical procedure, 2,4-dinitrophenol and a substituted benzenesulfonyl chloride are dissolved in a solvent like tetrahydrofuran (THF). mdpi.com An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is then added dropwise to the mixture. mdpi.comeurjchem.com The reaction proceeds smoothly at room temperature, leading to the formation of the desired sulfonate ester, which often precipitates from the solution as a solid product and can be isolated via filtration. mdpi.com This method has proven successful for a wide range of starting materials. mdpi.comnsf.gov

For example, the synthesis of 2,4-dinitrophenyl 4-methylbenzenesulfonate using 1 M aqueous sodium hydroxide in THF resulted in a 66% yield of the pure product after recrystallization. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2,4-dinitrophenol | 4-Methylbenzenesulfonyl chloride | 1 M NaOH (aq) | THF | 6 hours | 66% |

Synthesis of X-Substituted this compound Analogues

The robust nature of the aqueous-assisted synthesis method allows for its application in producing a variety of X-substituted this compound analogues. mdpi.comnsf.gov This versatility enables the creation of a library of sulfonate compounds with different substituents on the phenylbenzenesulfonate portion of the molecule. mdpi.com These analogues are valuable for studying how electronic and steric factors influence subsequent reactions, such as nucleophilic substitution. eurjchem.comeurjchem.com

The general procedure remains consistent: a suitably substituted sulfonyl chloride is reacted with 2,4-dinitrophenol in a water-miscible solvent with an aqueous base. mdpi.comeurjchem.com This approach has been successfully used to synthesize compounds such as 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753) and various x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates. mdpi.comeurjchem.com

| Substituent (X) | Sulfonyl Chloride Used | Base | Solvent | Source |

|---|---|---|---|---|

| 4-methyl | 4-Methylbenzenesulfonyl chloride | 1 M NaOH (aq) | THF | mdpi.com |

| 2,4,6-trimethyl | 2,4,6-trimethylsulfonyl chloride | K₂CO₃ (aq) | THF | eurjchem.com |

| 4'-phenyl | 4'-phenylbenzenesulfonyl chloride | Aqueous Base | Water-miscible solvent | mdpi.com |

Mechanistic and Kinetic Investigations of Reactions Involving 2,4 Dinitrophenyl Benzenesulfonate

Quantitative Kinetic Studies

To elucidate the mechanisms of these competing pathways, detailed kinetic investigations have been performed. These studies involve the precise measurement of reaction rates under various conditions to dissect the individual steps of the reaction mechanism.

Determination of Second-Order Rate Constants for Reaction Pathways

The reactions of (2,4-Dinitrophenyl) benzenesulfonate (B1194179) with amines are typically found to follow second-order kinetics. nih.govacs.orgnih.gov Spectrophotometric methods are commonly used to measure the second-order rate constants by monitoring the formation of the 2,4-dinitrophenoxide ion, a colored species. mdpi.com

Analysis of these rate constants provides deep mechanistic insights:

S-O Bond Fission Mechanism: For the S-O pathway, plotting the logarithm of the rate constants against the pKₐ of the amine nucleophiles often results in a nonlinear Brønsted-type plot. nih.govresearchgate.net This curvature suggests a change in the rate-determining step (RDS) of the reaction as the basicity of the amine changes. nih.govresearcher.liferesearchgate.net The proposed mechanism involves a stepwise pathway with an addition intermediate. acs.orgnih.govnih.gov For highly basic amines, the formation of this intermediate (k₁) is the RDS, while for weakly basic amines, the breakdown of the intermediate to products (k₂) becomes rate-limiting. acs.org For reactions with primary amines, this change in RDS occurs at a pKₐ of approximately 8.9, while for secondary amines, it is around 9.1. acs.orgnih.gov Furthermore, the second-order rate constants for the S-O fission pathway show good linear correlations in Yukawa-Tsuno plots, which supports the proposed mechanism. nih.govacs.orgnih.govresearcher.life

C-O Bond Fission Mechanism: In contrast, the second-order rate constants for the C-O bond fission pathway show little to no correlation with the electronic nature of the substituent on the sulfonyl group. nih.govacs.orgnih.govnih.gov This lack of correlation suggests that the C-O fission proceeds via a classic SNAr mechanism, where the departure of the leaving group occurs in a rapid step after the rate-determining formation of the Meisenheimer intermediate. nih.govresearcher.life The distance between the substituent on the sulfonyl group and the reaction center on the dinitrophenyl ring is considered too great to exert a significant electronic influence on the rate of this pathway. acs.orgnih.govnih.gov

Table 1: Influence of Nucleophile Basicity on Reaction Pathway with 2,4-Dinitrophenyl Benzenesulfonates A qualitative summary based on cited research.

| Nucleophile Type | Basicity | Predominant Pathway | Mechanistic Feature |

| Primary Amines | High (pKₐ > 8.9) | S-O Bond Fission | RDS is formation of addition intermediate (k₁) |

| Primary Amines | Low (pKₐ < 8.9) | C-O Bond Fission becomes competitive | RDS for S-O path is breakdown of intermediate (k₂) |

| Secondary Amines | High (pKₐ > 9.1) | S-O Bond Fission | Generally more reactive than primary amines |

| Secondary Amines | Low (pKₐ < 9.1) | C-O Bond Fission becomes competitive | RDS for S-O path changes |

Table 2: Effect of Substituents on the Sulfonyl Moiety on Reaction Pathway A qualitative summary based on cited research.

| Substituent (X) on Benzenesulfonate | Electronic Nature | Effect on Sulfur Center | Favored Pathway |

| 4-NO₂ | Strong Electron-Withdrawing | Increased electrophilicity | S-O Bond Fission |

| H | Neutral | Baseline electrophilicity | Competitive S-O / C-O |

| 4-MeO | Strong Electron-Donating | Decreased electrophilicity | C-O Bond Fission more significant |

Elucidation of Reaction Mechanisms

The nucleophilic substitution reactions of (2,4-Dinitrophenyl) benzenesulfonate can proceed through either a concerted or a stepwise mechanism, depending on the nucleophile and reaction conditions. doi.orgcdnsciencepub.com A concerted mechanism involves a single transition state where bond formation and bond cleavage occur simultaneously. In contrast, a stepwise mechanism involves the formation of a distinct reaction intermediate. scispace.com

The C-O bond fission pathway, which is a typical nucleophilic aromatic substitution (SNAr) reaction, is generally accepted to proceed through a stepwise mechanism involving a Meisenheimer complex as an intermediate. doi.orgcdnsciencepub.com In this pathway, the rate-determining step is typically the formation of this intermediate, with the subsequent expulsion of the leaving group occurring in a faster step. doi.orgresearcher.life

In the stepwise mechanisms involving this compound, the formation of addition intermediates is a key feature. For the S-O bond fission pathway with amines, the reaction proceeds through a tetrahedral addition intermediate formed at the sulfonyl sulfur center. acs.org

For the C-O bond fission pathway, the reaction proceeds via a well-characterized type of intermediate known as a Meisenheimer complex. doi.orgcdnsciencepub.com A Meisenheimer complex is a resonance-stabilized, negatively charged σ-adduct formed when a nucleophile attacks an electron-deficient aromatic ring. wikipedia.orgwikipedia.orglibretexts.org The electron-withdrawing nitro groups at the ortho and para positions of the dinitrophenyl ring are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, which facilitates its formation. wikipedia.orglibretexts.org The formation of this intermediate involves the temporary loss of aromaticity in the ring and is often the slow, rate-determining step of the SNAr reaction. wikipedia.org

A significant finding in the study of reactions of this compound, particularly in the S-O bond fission pathway with amines, is the change in the rate-determining step (RDS) depending on the basicity of the nucleophile. doi.orgacs.orgresearchgate.net This phenomenon is a hallmark of a stepwise mechanism where the intermediate can either revert to reactants or proceed to products.

For the reaction with primary and alicyclic secondary amines, the RDS changes from the breakdown of the tetrahedral addition intermediate to its formation as the amine becomes more basic. acs.orgresearchgate.net With weakly basic amines, the breakdown of the intermediate to form products is the slower, rate-limiting step. Conversely, with strongly basic amines, the initial nucleophilic attack to form the intermediate becomes the rate-determining step. acs.org This change is experimentally observed as a downward curvature in Brønsted-type plots of log(k) versus the pKa of the nucleophile. acs.orgkoreascience.kr For the reaction of this compound with secondary amines, this change in RDS occurs at a pKa° of 9.1. acs.org

Linear Free Energy Relationship Analyses

Linear Free Energy Relationships (LFERs), particularly Brønsted-type plots, are powerful tools for investigating the mechanisms of reactions involving this compound. acs.org A Brønsted-type plot correlates the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the nucleophile, providing insight into the degree of bond formation in the transition state. The slope of this plot, known as the Brønsted coefficient (βnuc), is a measure of the sensitivity of the reaction rate to the basicity of the nucleophile. nih.gov

For the S-O bond fission reaction of this compound with primary and secondary amines, the Brønsted-type plots are notably nonlinear, exhibiting a downward curvature. acs.orgresearchgate.net This curvature is compelling evidence for a change in the rate-determining step as the amine basicity is varied. acs.orgkoreascience.kr For instance, in the reaction with secondary amines, the βnuc value changes from 0.86 for weakly basic amines to 0.38 for strongly basic amines. acs.org A large βnuc value (like 0.86) suggests a significant development of positive charge on the nitrogen atom of the amine in the transition state, which is consistent with the breakdown of the intermediate being the RDS. A smaller βnuc value (like 0.38) indicates less charge development and is consistent with the formation of the intermediate being the RDS. acs.org

In contrast, the Brønsted-type plot for the S-O bond fission reaction with pyridines is linear, with a βnuc value of 0.62. cdnsciencepub.com This linearity suggests that the reaction proceeds through a single, concerted mechanism without a change in the RDS across the series of pyridines studied. cdnsciencepub.com Similarly, the C-O bond fission pathway with pyridines also yields a linear Brønsted plot with a βnuc of 0.38, supporting a stepwise SNAr mechanism where the nucleophilic attack is the RDS. cdnsciencepub.com

| Nucleophile Type | Reaction Pathway | Brønsted Plot Shape | βnuc Value(s) | Inferred Mechanism |

|---|---|---|---|---|

| Secondary Amines | S-O Fission | Curved | 0.86 (low pKa) to 0.38 (high pKa) | Stepwise with change in RDS |

| Primary Amines | S-O Fission | Curved | - | Stepwise with change in RDS |

| Pyridines | S-O Fission | Linear | 0.62 | Concerted |

| Pyridines | C-O Fission (SNAr) | Linear | 0.38 | Stepwise, RDS is nucleophilic attack |

Hammett and Yukawa-Tsuno Plots for Substituent Electronic Effects

The electronic nature of substituents on the benzenesulfonate moiety of this compound and its derivatives significantly influences the rates and mechanisms of their reactions. These electronic effects are often quantitatively analyzed using linear free-energy relationships, such as the Hammett and Yukawa-Tsuno equations.

In kinetic studies of nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates, Hammett plots are frequently employed. For instance, in reactions with primary amines, the electronic nature of the substituent X affects the rate constants for S-O bond fission. nih.gov However, the second-order rate constants for C-O bond fission sometimes show no correlation with the electronic nature of the substituent X, which has been attributed to the distance effect and the specific reaction mechanism. nih.govacs.org

In certain reactions, standard Hammett plots may exhibit non-linearity. For example, in the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, a related class of compounds, the Hammett plots consist of two intersecting straight lines. researchgate.net This non-linearity is not necessarily due to a change in the rate-determining step but can be attributed to the stabilization of the ground state of substrates with electron-donating groups through resonance interactions with the carbonyl group. researchgate.net

To account for such enhanced resonance effects, the Yukawa-Tsuno equation is utilized. wikipedia.org This equation modifies the Hammett equation by adding a term that quantifies the extent of resonance stabilization in the transition state. wikipedia.org For reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with pyridines, the Yukawa-Tsuno plot for the S-O bond fission pathway shows excellent linearity. researchgate.net This indicates that a dual-parameter approach, separating resonance and inductive effects, is necessary to accurately describe the substituent effects in these systems. The successful application of the Yukawa-Tsuno equation suggests a direct resonance interaction between the substituent and the reaction center in the transition state.

The table below presents representative data from a kinetic study on the pyridinolysis of 2,4-dinitrophenyl X-substituted-benzenesulfonates, illustrating the dependence of the reaction rate on the substituent X.

| Substituent (X) | Second-Order Rate Constant (kN) |

|---|---|

| 4-MeO | Value 1 |

| 4-Me | Value 2 |

| H | Value 3 |

| 4-Cl | Value 4 |

| 3-NO2 | Value 5 |

| 4-NO2 | Value 6 |

Impact of Reaction Medium on Reactivity and Mechanism (e.g., aqueous vs. aprotic solvents)

The reaction medium plays a critical role in determining the reactivity and mechanistic pathways of reactions involving this compound. The polarity of the solvent, its ability to form hydrogen bonds, and its nucleophilicity can all influence the reaction rates and even the nature of the products formed.

Kinetic studies are often conducted in mixed solvent systems to modulate the properties of the reaction medium. A common solvent system used for studying the aminolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates is 80 mol % H₂O / 20 mol % DMSO. nih.govacs.org The use of a protic solvent like water can stabilize charged species, including the leaving group and any charged intermediates, through hydrogen bonding. The aprotic, polar solvent dimethyl sulfoxide (DMSO) is effective at solvating cations and can influence the nucleophilicity of anionic reagents.

In nucleophilic aromatic substitution (SNAr) reactions of related 2,4-dinitrobenzene derivatives, the solvent can dictate the rate-determining step. For instance, in the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol and acetonitrile. researchgate.netccsenet.org However, in a more polar aprotic solvent like DMSO, the departure of the leaving group becomes the rate-determining step. researchgate.netccsenet.org This shift is attributed to the different abilities of the solvents to stabilize the charged Meisenheimer intermediate. eijas.com

Studies on the reactions of 2,4-dinitrophenyl substituted benzenesulfonates with aryloxides have been carried out in various solvents, including absolute ethanol. In such nucleophilic substitution reactions, the solvent can influence the S-O versus C-O bond cleavage ratio, with solvent polarity being a significant factor. The large negative entropy of activation (ΔS#) observed in some reactions in methanol suggests a highly ordered transition state, indicating significant participation of solvent molecules in the activated complex. eijas.com

The table below summarizes how the reaction medium can affect the rate-determining step in the hydrazinolysis of 2,4-dinitrobenzene derivatives, which serves as a model for the behavior of this compound.

| Solvent | Rate-Determining Step |

|---|---|

| Methanol (Protic) | Formation of Intermediate |

| Acetonitrile (Aprotic) | Formation of Intermediate |

| DMSO (Aprotic, Polar) | Departure of Leaving Group |

Metal Ion Catalysis and Inhibition in Substitution Reactions

Metal ions can act as catalysts or inhibitors in the substitution reactions of aryl benzenesulfonates, including this compound, by interacting with the substrate, the nucleophile, or the leaving group.

Alkali metal ions, in particular, have been shown to catalyze nucleophilic displacement reactions of aryl benzenesulfonates. In the alkaline ethanolysis of these substrates, the catalytic effect of alkali metal ethoxides is a well-documented phenomenon. eurjchem.com The metal ion can coordinate to the oxygen atoms of the sulfonate group, increasing the electrophilicity of the sulfur center and making it more susceptible to nucleophilic attack. This coordination can also stabilize the developing negative charge on the leaving group in the transition state. A study on the reaction of aryl benzenesulfonates with potassium ethoxide highlighted the significant role of the K⁺ ion in the reaction mechanism. eurjchem.com

Furthermore, the formation of metal-organic frameworks has been observed where potassium and cesium ions are linked with a 2-(2,4-dinitrophenyl)malononitrile moiety, a product derived from a related dinitrobenzene compound. nih.gov This demonstrates the strong coordinating ability of these metal ions with dinitrophenyl systems.

Conversely, metal ions can also inhibit reactions under certain conditions, although this is less commonly reported for this specific class of compounds. Inhibition could occur if the metal ion coordinates strongly with the nucleophile, reducing its availability or reactivity.

The interaction of (2,4-dinitrophenyl) derivatives with metal ions is also exploited in sensing applications. For example, novel hydrazones containing a 2,4-dinitrophenyl group have been developed as optical sensors for detecting chromium ions in water. nih.gov The sensing mechanism involves the coordination of the metal ion with nitrogen atoms in the molecule, leading to a measurable colorimetric change. nih.gov

The table below provides a summary of the observed roles of different metal ions in reactions involving aryl sulfonates and related dinitrophenyl compounds.

| Metal Ion | Observed Role | System |

|---|---|---|

| K+ | Catalysis | Nucleophilic displacement of aryl benzenesulfonates |

| Na+ | Catalysis | Alkaline ethanolysis of 2-pyridyl benzoate |

| K+, Cs+ | Structural Stabilization | Formation of frameworks with 2-(2,4-dinitrophenyl)malononitrile |

| Cr3+ | Sensing (Coordination) | Optical detection by allyl-hydrazones with 2,4-dinitrophenyl moiety |

Structural Characterization and Analysis of 2,4 Dinitrophenyl Benzenesulfonate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of (2,4-Dinitrophenyl) benzenesulfonate (B1194179) derivatives.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Analysis of chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons within the molecule.

Detailed ¹H and ¹³C NMR data have been reported for derivatives such as 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753). eurjchem.com In the ¹H NMR spectrum of this compound, the protons on the dinitrophenyl ring appear as distinct signals at lower field (downfield) due to the electron-withdrawing effects of the two nitro groups. For instance, the proton adjacent to the ester linkage and ortho to a nitro group typically shows a doublet around 8.75 ppm, while the other aromatic protons of this ring appear between 7.58 and 8.44 ppm. eurjchem.com The protons on the benzenesulfonate ring exhibit chemical shifts dependent on their substitution pattern.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, characteristic signals are observed for the aromatic carbons, with those directly attached to nitro groups or the sulfonate ester linkage showing distinct chemical shifts. eurjchem.com

Table 1: Representative ¹H and ¹³C NMR Data for 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate in CDCl₃ eurjchem.com

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 8.75 | d | 2.8 | Ar-H (dinitrophenyl) | |

| 8.44 | dd | 9.0, 2.8 | Ar-H (dinitrophenyl) | |

| 7.58 | d | 9.0 | Ar-H (dinitrophenyl) | |

| 7.03 | s | - | Ar-H (trimethylphenyl) | |

| 2.57 | s | - | CH₃ | |

| 2.35 | s | - | CH₃ | |

| ¹³C NMR | δ (ppm) | |||

| 146.12, 145.70, 145.16, 142.95, 140.84, 132.39, 129.55, 128.57, 126.21, 121.62 | Ar-C |

This data pertains to the 2,4,6-trimethyl substituted analog.

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In (2,4-Dinitrophenyl) benzenesulfonate and its analogs, key vibrational bands confirm the presence of the sulfonate, nitro, and aromatic moieties.

The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are typically observed in the regions of 1300-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C-O-S ester linkage also gives rise to characteristic stretching frequencies. The nitro (NO₂) groups produce two prominent, strong absorption bands: an asymmetric stretch usually found between 1530-1600 cm⁻¹ and a symmetric stretch in the 1300-1390 cm⁻¹ range. researchgate.net Aromatic C-H and C=C stretching vibrations are also readily identifiable.

Table 2: Typical FT-IR Absorption Ranges for Functional Groups in Aryl Dinitrophenyl Sulfonates researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonate (SO₂) | Asymmetric Stretch | 1300 - 1420 | Strong |

| Sulfonate (SO₂) | Symmetric Stretch | 1150 - 1200 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1600 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

HRMS is a critical technique for the confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For several substituted 2,4-dinitrophenyl benzenesulfonates, Electrospray Ionization (ESI) HRMS has been used to confirm their molecular formulas. mdpi.com The analysis typically involves observing the protonated molecule [M+H]⁺ or, more commonly, a sodium adduct [M+Na]⁺. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula, with a very small mass error providing strong evidence for the correct composition.

Table 3: HRMS Data for Substituted 2,4-Dinitrophenyl Benzenesulfonate Analogs mdpi.com

| Compound | Molecular Formula | Ion | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

|---|---|---|---|---|

| 2,4-Dinitrophenyl-4′-(4-methylphenyl)-benzenesulfonate | C₁₉H₁₄N₂NaO₇S | [M+Na]⁺ | 437.0400 | 437.3800 |

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies on various derivatives of this compound have shown that they crystallize in different systems. For example, a polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) was found to crystallize in the orthorhombic system with the space group Pna2₁. nih.gov In contrast, a series of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates and 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate were all found to exhibit a monoclinic crystal system with a P2₁/c space group. eurjchem.commdpi.com The determination of the crystal system and space group is the first step in solving a crystal structure and provides fundamental information about the symmetry of the unit cell.

Table 4: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2,4-Dinitrophenyl 4-methylbenzenesulfonate (polymorph) | Orthorhombic | Pna2₁ | nih.goviucr.org |

| 2,4-Dinitrophenyl-4′-phenylbenzenesulfonate | Monoclinic | P2₁/c | mdpi.com |

X-ray analysis reveals the preferred conformation of the molecule in the solid state. A key conformational feature of aryl sulfonate esters is the relative orientation of the two aromatic rings about the S-O ester bond. This is described by the C-O-S-C torsion angle.

Studies have identified two primary conformations: gauche and anti. nih.goviucr.org

In the gauche conformation, the two aromatic rings are oriented at a dihedral angle of approximately 60-70°. For instance, in one polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate, the C—O—S—C torsion angle is -62.0 (3)°. nih.goviucr.org Similarly, 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate adopts a gauche orientation with a torsion angle of 73.8(2)°. eurjchem.com

In the anti conformation, the rings are positioned further apart, with a much larger torsion angle. A different polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate was found to have its aromatic rings in an anti orientation, with a torsion angle of 141.02 (9)°. nih.goviucr.org

This conformational flexibility highlights how different crystal packing forces can influence the solid-state structure of the same molecule, leading to polymorphism. The central sulfur atom consistently displays a distorted tetrahedral geometry. mdpi.com

Precise Measurement of Bond Lengths and Angles within the Sulfonate Group

The geometry of the sulfonate group in (2,4-dinitrophenyl) 4-methylbenzenesulfonate has been determined with high precision through X-ray crystallography. The central sulfur atom exhibits a tetrahedral configuration. nih.goviucr.org In one polymorph, the sulfur-oxygen double bond (S=O) lengths are nearly identical at 1.414 (3) Å and 1.415 (3) Å. nih.goviucr.org The single bond between the sulfur and the ester oxygen (S—O) is measured at 1.634 (3) Å. nih.goviucr.org

The bond angles within the sulfonate group are also well-defined. The angle between the two doubly bonded oxygens (O=S=O) is 121.20 (17)°. nih.goviucr.org The angle formed by the ester oxygen, the sulfur atom, and the carbon of the benzenesulfonate ring (O3—S1—C5) is 103.27 (15)°. nih.goviucr.org These values are consistent with those expected for a tetrahedral sulfur center in a sulfonate ester.

Table 1: Selected Bond Lengths and Angles for the Sulfonate Group in a Polymorph of (2,4-Dinitrophenyl) 4-methylbenzenesulfonate nih.goviucr.org

| Bond/Angle | Measurement (Å/°) |

|---|---|

| S=O | 1.414 (3) |

| S=O | 1.415 (3) |

| S—O | 1.634 (3) |

| O=S=O | 121.20 (17) |

| O—S—C | 103.27 (15) |

Investigation of Polymorphism and its Structural Implications

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed for (2,4-dinitrophenyl) 4-methylbenzenesulfonate. nih.goviucr.org At least two distinct polymorphs have been identified, each with a unique crystal packing arrangement and subtle differences in molecular conformation. One polymorph crystallizes in the orthorhombic space group Pna21, while another is found in the orthorhombic space group Pbca. nih.goviucr.org

The most significant structural implication of this polymorphism is the conformational difference in the orientation of the two aromatic rings relative to each other. nih.goviucr.org In the Pna21 polymorph, the rings adopt a gauche orientation with a C—O—S—C torsion angle of -62.0 (3)°. nih.goviucr.orgresearchgate.netiucr.org In contrast, the Pbca polymorph exhibits an anti orientation, characterized by a C—O—S—C torsion angle of 141.02 (9)°. nih.goviucr.org

These conformational differences are accompanied by slight variations in bond angles within the sulfonate group. For instance, the O=S=O angle in the anti polymorph is 119.80 (6)°, and the O—S—C angle is 98.17 (5)°, which are slightly different from the values in the gauche polymorph. nih.goviucr.org The bond lengths, however, remain largely consistent between the two forms, agreeing within 0.01 Å. nih.goviucr.org

Table 2: Comparison of Torsion and Bond Angles in Two Polymorphs of (2,4-Dinitrophenyl) 4-methylbenzenesulfonate nih.goviucr.org

| Parameter | Gauche Polymorph (Pna21) | Anti Polymorph (Pbca) |

|---|---|---|

| C—O—S—C Torsion Angle (°) | -62.0 (3) | 141.02 (9) |

| O=S=O Bond Angle (°) | 121.20 (17) | 119.80 (6) |

| O—S—C Bond Angle (°) | 103.27 (15) | 98.17 (5) |

Supramolecular Interactions and Crystal Packing

Analysis of π-π Stacking Interactions

A prominent feature of the supramolecular assembly is the presence of offset π-π stacking interactions. nih.goviucr.org These interactions occur between the electron-deficient 2,4-dinitrophenyl ring and the more electron-rich 4-methylphenyl (tosyl) ring of an adjacent molecule. iucr.org In the gauche polymorph, the centroid-to-centroid distance between these stacked rings is 3.729 (2) Å. nih.goviucr.orgresearchgate.net The rings are offset by 1.529 (5) Å and exhibit a slight tilt of 5.74 (12)° relative to each other. iucr.org This type of interaction is crucial for the formation of dimeric units within the crystal lattice. iucr.org

Characterization of Intermolecular C-H···O Interactions

In addition to π-π stacking, the crystal packing is further reinforced by a series of intermolecular C-H···O hydrogen bonds. nih.goviucr.orgresearchgate.net Although there are no classical hydrogen bonds, several weak C-H···O interactions with donor-acceptor distances less than 3.5 Å and angles greater than 120° are observed. iucr.org These interactions involve hydrogen atoms from the aromatic rings acting as donors and oxygen atoms from the sulfonate and nitro groups acting as acceptors. iucr.org For example, specific interactions such as C3—H3···O2, C4—H4···O6, and C7—H7···O7 have been identified, contributing to the stability of the three-dimensional crystal lattice. iucr.org

Table 3: Geometry of Selected C-H···O Interactions in a Polymorph of (2,4-Dinitrophenyl) 4-methylbenzenesulfonate iucr.org

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C3—H3···O2 | 0.95 | 2.42 | 3.273 (5) | 149 |

| C4—H4···O6 | 0.95 | 2.57 | 3.486 (5) | 162 |

| C7—H7···O7 | 0.95 | 2.75 | 3.499 (5) | 134 |

Computational and Theoretical Chemistry Studies of 2,4 Dinitrophenyl Benzenesulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a powerful means to predict and analyze the electronic structure and geometry of molecules. However, specific DFT studies on (2,4-dinitrophenyl) benzenesulfonate (B1194179) are not readily found in published research.

Prediction and Validation of Molecular Geometries and Conformational Isomers (e.g., cis and trans)

While no specific DFT calculations for the geometry of (2,4-dinitrophenyl) benzenesulfonate have been reported, experimental crystallographic data for its derivatives, such as 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) and 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753), provide a basis for what could be expected from theoretical models. These studies reveal that the orientation of the two aromatic rings around the S–O ester bond can adopt different conformations, such as gauche and anti.

In the absence of direct computational studies, a theoretical investigation would likely focus on identifying the possible conformers, such as cis and trans isomers arising from the rotation around the S-O and C-O bonds. DFT calculations would be instrumental in determining the relative energies of these conformers to predict the most stable geometries in the gas phase and in different solvent environments.

A crucial aspect of such a study would be the validation of the calculated geometries against experimental data. The bond lengths, bond angles, and torsion angles obtained from DFT calculations for the parent compound could be compared with the experimental X-ray crystallography data of its derivatives. A strong correlation would lend confidence to the accuracy of the computational model.

Table 1: Representative Experimental Bond Lengths and Torsion Angles from Crystallographic Data of this compound Derivatives

| Parameter | 2,4-dinitrophenyl 4-methylbenzenesulfonate | 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate |

| S=O Bond Lengths (Å) | 1.415(3), 1.414(3) | 1.4198(19), 1.4183(19) |

| S–O (ester) Bond Length (Å) | 1.634(3) | 1.6387(18) |

| C–O–S–C Torsion Angle (°) | -62.0(3) (gauche) | 73.8(2) (gauche) |

This table is populated with data from related, but not identical, compounds due to the absence of specific data for this compound.

Energetic Profiling of Reaction Pathways and Transition States

The study of nucleophilic substitution reactions at the sulfur atom of aryl benzenesulfonates is an area of significant interest. Kinetic studies on the reactions of 2,4-dinitrophenyl-X-substituted benzenesulfonates have suggested that these reactions can proceed through a concerted or a stepwise mechanism involving a trigonal-bipyramidal pentacoordinate intermediate.

DFT calculations would be invaluable in elucidating the precise mechanisms of these reactions for this compound. By mapping the potential energy surface, researchers could identify the transition state structures and calculate the activation energies for different proposed pathways. This would provide a detailed energetic profile of the reaction, including the energies of reactants, intermediates, transition states, and products. Such computational insights would complement experimental kinetic data and offer a deeper understanding of the factors governing the reactivity of this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment. To date, no specific MD simulation studies have been published for this compound.

A dedicated MD simulation study could provide significant insights into the conformational flexibility of the molecule. By simulating the molecule's motion over time, researchers could explore the different accessible conformations and the transitions between them. This would be particularly useful for understanding the dynamic equilibrium between different isomers, such as the cis and trans forms, and how this is influenced by the solvent. Furthermore, MD simulations can be employed to study the intermolecular interactions between this compound molecules in the solid state or in solution, providing a molecular-level understanding of its bulk properties.

Correlation of Theoretical Predictions with Experimental Observables

The ultimate goal of computational studies is to provide predictions that can be correlated with and help to interpret experimental observations. For this compound, a key area for such correlation would be the comparison of DFT-calculated structural parameters with X-ray crystallographic data from its derivatives.

As illustrated in the hypothetical data in Table 2, a successful computational study would demonstrate a close agreement between the calculated and experimentally determined geometric parameters.

Table 2: Hypothetical Correlation of DFT-Calculated and Experimental Geometrical Parameters

| Parameter | DFT Calculated Value (Hypothetical) | Experimental Value (from derivatives) |

| S=O Bond Length (Å) | 1.42 | 1.41-1.42 |

| S–O (ester) Bond Length (Å) | 1.64 | 1.63-1.64 |

| O=S=O Bond Angle (°) | 120.5 | 119-121 |

| C–O–S–C Torsion Angle (°) | -65.0 (gauche) | -62.0 to 73.8 (gauche) |

This table presents hypothetical DFT data for this compound to illustrate the desired correlation with existing experimental data from its derivatives.

Furthermore, theoretical calculations of vibrational frequencies could be correlated with experimental infrared (IR) and Raman spectra. Similarly, calculated NMR chemical shifts could be compared with experimental NMR data to validate the accuracy of the computed electronic structure.

Applications of 2,4 Dinitrophenyl Benzenesulfonate in Organic Synthesis

Role as an Electrophilic Substrate

The electron-deficient nature of the 2,4-dinitrophenyl group makes (2,4-Dinitrophenyl) benzenesulfonate (B1194179) an excellent electrophile. This property is central to its primary application in facilitating nucleophilic aromatic substitution reactions.

(2,4-Dinitrophenyl) benzenesulfonate serves as a key substrate in Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring activates it towards nucleophilic attack. This activation facilitates the displacement of the benzenesulfonate leaving group by a wide range of nucleophiles.

The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a crucial factor in the facility of the SNAr reaction. Kinetic studies on the reactions of 2,4-dinitrophenyl benzenesulfonate and its derivatives with various nucleophiles, such as pyridines and azide (B81097) ions, have been conducted to elucidate the reaction mechanism. These studies often involve the analysis of linear free-energy relationships, such as Hammett and Brønsted plots, to understand the influence of substituents on the reaction rate and mechanism. cdnsciencepub.comewha.ac.kr

A notable feature of the reactions of this compound is the competition between two possible reaction pathways: nucleophilic attack at the carbon of the dinitrophenyl ring (C-O bond fission) and attack at the sulfur of the benzenesulfonate group (S-O bond fission). cdnsciencepub.comewha.ac.kreurjchem.com The regioselectivity of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the benzenesulfonyl moiety. ewha.ac.krnih.gov For instance, the fraction of S-O bond fission has been observed to decrease as the substituent on the benzenesulfonyl group changes from electron-withdrawing to electron-donating. ewha.ac.kr

| Factor | Influence on C-O Bond Fission | Influence on S-O Bond Fission | Reference |

|---|---|---|---|

| Nucleophile Basicity | Generally favored by less basic nucleophiles. | Generally favored by more basic amines. | nih.gov |

| Substituent on Benzenesulfonyl Group | Favored by electron-donating groups. | Favored by electron-withdrawing groups. | ewha.ac.kr |

Utilization as a Synthetic Precursor in Organic Transformations

Beyond its direct role in SNAr reactions, this compound is a valuable precursor for the synthesis of other important classes of organic compounds.

Arylsulfonates, including this compound, are effective precursors for the synthesis of arylamines and arylsulfonamides. eurjchem.comeurjchem.com This transformation is achieved through amination reactions where the regioselectivity of the nucleophilic attack determines the product.

Formation of Arylamines: Nucleophilic attack by an amine on the carbon atom of the 2,4-dinitrophenyl ring results in C-O bond cleavage, leading to the formation of a substituted 2,4-dinitrophenylamine. eurjchem.com

Formation of Arylsulfonamides: Conversely, if the amine attacks the sulfur atom of the benzenesulfonate group, S-O bond cleavage occurs, yielding an arylsulfonamide. eurjchem.com

The ability to control the regioselectivity of this cleavage is of significant synthetic interest, as both arylamines and arylsulfonamides are important structural motifs in medicinal chemistry and materials science. eurjchem.com Research has focused on understanding the factors that govern this regioselectivity to develop synthetic methods that favor the formation of one product over the other. nih.goveurjchem.com

Applications in Studying Chemical Reaction Mechanisms

The well-defined reactivity of this compound makes it an excellent model substrate for investigating the mechanisms of various chemical reactions.

The competitive C-O and S-O bond fission pathways in this compound make it a valuable tool for studying the intricacies of nucleophilic displacement reactions. cdnsciencepub.comewha.ac.kr By systematically varying the nucleophile, solvent, and substituents on both the dinitrophenyl and benzenesulfonate rings, researchers can gain detailed insights into the factors that control reaction rates and mechanisms. cdnsciencepub.comewha.ac.kr Kinetic studies on these reactions provide data that can be used to construct and validate theoretical models of chemical reactivity. cdnsciencepub.com

The 2,4-dinitrophenyl moiety is a well-known electrophilic "warhead" that is recognized by certain enzymes. While this compound itself is not the most common substrate, closely related compounds are extensively used to study enzyme kinetics and mechanisms, particularly for glutathione (B108866) S-transferases (GSTs). scbt.comnih.govresearchgate.net

GSTs are a family of detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione to a wide variety of electrophilic substrates. nih.govresearchgate.net Compounds like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) are classic substrates used to assay GST activity. researchgate.netdigitellinc.com The reaction involves the nucleophilic attack of the thiolate of glutathione on the electrophilic carbon of the dinitrophenyl ring, leading to the formation of S-(2,4-dinitrophenyl)glutathione. scbt.comdigitellinc.com

Given this precedent, this compound can be considered a potential substrate for investigating the catalytic mechanisms of GSTs and other enzymes that recognize the 2,4-dinitrophenyl group. The leaving group ability of the benzenesulfonate compared to the chloride in CDNB would offer a different kinetic profile, providing further insights into the enzyme's active site and catalytic strategy. For instance, doxorubicin (B1662922) analogues containing a 2,4-dinitrobenzenesulfonyl moiety have been synthesized to act as prodrugs that are activated by GSTs via sulfonamide cleavage. nih.gov This demonstrates the utility of the 2,4-dinitrobenzenesulfonyl group in probing enzymatic reactions.

Future Research Perspectives on 2,4 Dinitrophenyl Benzenesulfonate

Advancing the Fundamental Understanding of Nucleophilic Substitution at Sulfur Centers

The reaction of (2,4-Dinitrophenyl) benzenesulfonate (B1194179) with nucleophiles serves as a valuable model system for studying the intricacies of nucleophilic substitution at a sulfonyl sulfur center. A significant body of research has focused on the kinetics and mechanisms of these reactions, particularly the competition between S-O and C-O bond cleavage. nih.govacs.orgacs.orgewha.ac.kr

Future investigations could aim to provide a more granular understanding of the factors that govern this regioselectivity. While the basicity of the nucleophile and the electronic nature of substituents on the benzenesulfonyl moiety are known to play crucial roles, a more quantitative and predictive model is still needed. nih.govacs.orgacs.org Systematic studies employing a wider array of nucleophiles with varying steric and electronic properties, in a broader range of solvent systems, would be highly informative.

A key area for future research is the detailed elucidation of the transition state structures for both the S-O and C-O fission pathways. While kinetic data, such as Brønsted-type plots, have suggested the involvement of addition intermediates in some cases, direct observation or more definitive computational evidence of these intermediates would be a significant advancement. nih.gov High-level computational studies could map out the potential energy surfaces for these competing pathways, providing insights into the precise geometry and energetic barriers of the transition states.

Furthermore, the influence of non-conventional reaction media, such as ionic liquids or deep eutectic solvents, on the reaction mechanism and regioselectivity remains largely unexplored. These solvent systems could offer unique environments that may favor one pathway over the other, leading to highly selective transformations.

Development of Novel and Efficient Synthetic Routes

The classical synthesis of (2,4-Dinitrophenyl) benzenesulfonate involves the reaction of 2,4-dinitrophenol (B41442) with a benzenesulfonyl chloride in the presence of a base. mdpi.comiucr.org While effective, this method often requires the use of chlorinated solvents and organic bases like pyridine (B92270), which can lead to the formation of undesired pyridinium (B92312) salt byproducts and presents environmental concerns. mdpi.com

Future research in this area should focus on the development of more sustainable and efficient synthetic protocols. A promising direction is the use of aqueous base and water-miscible organic solvents, which has been shown to be an environmentally benign strategy for the synthesis of related compounds. mdpi.comnsf.gov Further optimization of these aqueous systems for the synthesis of the parent this compound could lead to a greener and more cost-effective process.

The exploration of catalytic methods for the synthesis of aryl sulfonates is another important avenue. While many modern methods for sulfonate ester synthesis exist, their specific application to this compound is not extensively documented. Research into transition-metal or organocatalyzed couplings of 2,4-dinitrophenol with sources of the benzenesulfonyl group could provide milder and more efficient alternatives to traditional methods.

Enhanced Predictive Modeling of Reactivity and Selectivity via Advanced Computational Methods

The use of computational chemistry is becoming increasingly indispensable in understanding and predicting chemical reactivity. For this compound, advanced computational methods hold the key to unlocking a predictive understanding of its behavior in nucleophilic substitution reactions.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of reactions at sulfur centers. Future computational studies should focus on building accurate models to predict the regioselectivity of nucleophilic attack (S-O vs. C-O cleavage) on this compound. By systematically modeling the reactions with a diverse set of nucleophiles and substituents on the benzenesulfonyl ring, it should be possible to develop quantitative structure-selectivity relationships. These models could predict the preferred reaction pathway based on calculated properties of the reactants, such as atomic charges, frontier molecular orbital energies, and bond dissociation energies.

Beyond mechanistic elucidation, there is an opportunity to develop Quantitative Structure-Activity Relationship (QSAR) models. While QSAR studies have been applied to predict the biological activity of sulfonate esters, this approach could be adapted to predict their chemical reactivity and selectivity. By correlating calculated molecular descriptors with experimentally determined reaction rates and product ratios, predictive QSAR models could be constructed. Such models would be invaluable for the in silico design of new sulfonate esters with tailored reactivity for specific synthetic applications.

These predictive models could significantly accelerate the discovery of new reactions and the optimization of existing ones by reducing the need for extensive experimental screening. They would allow chemists to rationally design experiments and focus on the most promising candidates, saving time and resources.

Exploration of New Synthetic Utilities and Transformations

The primary synthetic utility of this compound and its derivatives lies in their ability to act as precursors to arylamines and arylsulfonamides through regioselective nucleophilic substitution. eurjchem.comeurjchem.com The predictable nature of the S-O versus C-O bond cleavage based on the nucleophile and substrate electronics makes these compounds valuable reagents in organic synthesis. nih.govacs.orgacs.org

A significant area for future exploration is the expansion of the scope of nucleophiles used in these reactions. While amines have been extensively studied, the reactions with other classes of nucleophiles, such as carbanions, enolates, and organometallic reagents, are less explored. Such reactions could lead to the formation of new carbon-sulfur or carbon-oxygen bonds, providing novel pathways to a variety of organic molecules.

Furthermore, this compound can be viewed as an electrophilic partner in cross-coupling reactions. The development of transition-metal-catalyzed cross-coupling reactions where the sulfonate group acts as a leaving group is a burgeoning area of research. While C-O bond cleavage in aryl sulfonates is common in cross-coupling, the potential for S-O bond activation in this compound could lead to novel transformations. For instance, reductive cross-electrophile coupling, a reaction type that joins two different electrophiles, could potentially be applied, using this compound as one of the electrophilic partners. wikipedia.org

The dinitrophenyl moiety itself also offers opportunities for further transformations. Following a nucleophilic substitution reaction, the nitro groups on the aromatic ring could be reduced or otherwise modified to introduce additional functionality, further increasing the synthetic utility of the products derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2,4-Dinitrophenyl) benzenesulfonate derivatives?

- Methodology : Derivatives like hydrazones can be synthesized by reacting the compound with hydrazine or hydroxylamine in polar solvents (e.g., ethanol or DMSO) under reflux. For example, heating with 2,4-dinitrophenyl hydrazine in a water bath yields hydrazone derivatives as precipitates, which are purified via recrystallization . Sulfonate esters can be synthesized via nucleophilic substitution using benzenesulfonyl chloride and a base (e.g., triethylamine) to facilitate the reaction .

Q. How can the stoichiometry of coordination complexes involving this compound-based ligands be determined?

- Methodology : Elemental analysis (CHN) and molar conductivity measurements are critical. A 1:1 [M:L] ratio is confirmed by matching experimental elemental percentages with theoretical values. For example, Fe(II) and Cr(III) complexes with Schiff base ligands derived from 2,4-dinitrophenyl groups showed 1:1 ratios via CHN data . Non-electrolytic behavior (low molar conductivity) further supports neutral complex formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodology :

- IR Spectroscopy : Identifies coordination sites (e.g., C=N stretching in Schiff bases at ~1600 cm⁻¹ and sulfonate S=O vibrations at ~1150–1250 cm⁻¹) .

- UV-Vis : Detects d-d transitions in metal complexes (e.g., Fe(II) octahedral geometry shows absorption bands at ~500–600 nm) .

- ¹H NMR : Confirms ligand structure by resolving aromatic protons and hydrazone NH peaks .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be analyzed for nucleophilic substitution reactions involving this compound?

- Methodology : Pseudo-first-order kinetics are determined by monitoring hydrazine reactions via UV-Vis. Plotting ln(A∞ - At) vs. time gives kobs. Linear kobs vs. [hydrazine] plots confirm second-order kinetics. Thermodynamic parameters (ΔH°, ΔS°) are derived from Arrhenius plots using rate constants at multiple temperatures . For example, reactions with hydrazine in DMSO showed ΔH° ≈ 60 kJ/mol and ΔS° ≈ -80 J/(mol·K), indicating an associative mechanism .

Q. What strategies resolve contradictions in magnetic moment data for transition metal complexes of this compound ligands?

- Methodology : Magnetic moments (e.g., μeff ≈ 1.73 BM for Fe(II) complexes) suggest high-spin configurations. Discrepancies between experimental and theoretical values may arise from ligand field strength or spin-orbit coupling. Cross-validation with EPR spectroscopy and X-ray crystallography can clarify geometry (e.g., octahedral vs. tetrahedral) .

Q. How do electronic effects of substituents influence the coordination behavior of this compound in metal complexes?

- Methodology : Electron-withdrawing groups (e.g., nitro) enhance ligand rigidity and metal-binding affinity. UV-Vis and cyclic voltammetry assess ligand-to-metal charge transfer (LMCT) transitions and redox potentials. For example, Cr(III) complexes with nitro-substituted ligands exhibit stronger LMCT bands at ~350 nm compared to unsubstituted analogs .

Q. What role does this compound play in analytical chemistry applications?

- Methodology : The compound’s nitro groups act as chromophores for UV detection. In peptide analysis, derivatives like 2,4-dinitrofluorobenzene react with terminal amino acids to form yellow dinitrophenylated products, separable via HPLC with mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) .

Methodological Considerations

- Data Contradictions : Conflicting molar conductivity values (e.g., electrolytic vs. non-electrolytic complexes) require reassessment of counterion contributions or solvent polarity effects .

- Advanced Characterization : X-ray crystallography and mass spectrometry (e.g., ESI-MS) are recommended for unambiguous structural confirmation of derivatives and complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.